molecular formula C18H13BO2 B13125651 Chrysen-4-ylboronicacid

Chrysen-4-ylboronicacid

Cat. No.: B13125651
M. Wt: 272.1 g/mol
InChI Key: KQGMWHNGLCEWOK-UHFFFAOYSA-N
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Description

Chrysen-4-ylboronic acid is an organoboron compound with the molecular formula C₁₈H₁₃BO₂. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, where a boronic acid group is attached to the fourth position of the chrysene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysen-4-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of chrysene derivatives using boron reagents. For instance, the reaction of 4-bromochrysene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield Chrysen-4-ylboronic acid .

Industrial Production Methods: While specific industrial production methods for Chrysen-4-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These methods typically involve large-scale borylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chrysen-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Chrysen-4-ylboronic acid in chemical reactions primarily involves the formation of carbon-boron bonds, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: Chrysen-4-ylboronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C18H13BO2

Molecular Weight

272.1 g/mol

IUPAC Name

chrysen-4-ylboronic acid

InChI

InChI=1S/C18H13BO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,20-21H

InChI Key

KQGMWHNGLCEWOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43)(O)O

Origin of Product

United States

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